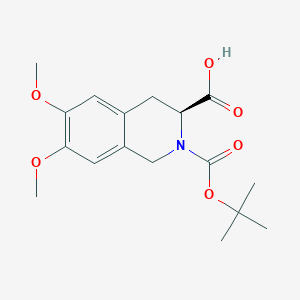

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13614415

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO6 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | (3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20)/t12-/m0/s1 |

| Standard InChI Key | MIOJLRHSUVTZTA-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC |

| SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core, a bicyclic structure comprising a benzene ring fused to a piperidine ring. Key substituents include:

-

A tert-butoxycarbonyl (Boc) group at the C-2 position, which protects the secondary amine during synthetic processes.

-

Methoxy groups at C-6 and C-7, enhancing electron density and influencing reactivity.

-

A carboxylic acid at C-3, enabling participation in coupling reactions and salt formation.

The (S)-configuration at C-3 ensures stereochemical specificity, critical for interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | (3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| CAS Number | 12108675 |

| SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC |

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step protocols starting from commercially available tetrahydroisoquinoline precursors:

-

Boc Protection: The secondary amine at C-2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

-

Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic methylation installs methoxy groups at C-6 and C-7.

-

Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile yields the C-3 carboxylic acid.

Chromatography (e.g., silica gel, HPLC) ensures high purity (>95%), critical for downstream applications.

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 0°C to RT | Amine protection |

| Methoxylation | CH₃I, K₂CO₃, DMF | Aromatic substitution |

| Oxidation | KMnO₄, H₂O, heat | Carboxylic acid formation |

Functional Applications

Pharmaceutical Intermediates

The compound serves as a versatile scaffold in drug discovery:

-

Alkaloid Synthesis: Used in the preparation of opioid peptidomimetics and antitumor agents.

-

Peptide Coupling: The carboxylic acid facilitates amide bond formation with amino groups in solid-phase synthesis.

Stability and Solubility

-

The Boc group enhances thermal stability and reduces amine reactivity during storage.

-

Methoxy groups improve lipophilicity, aiding membrane permeability in drug candidates.

Comparative Analysis with Structural Analogs

Boc-Protected vs. Unprotected Derivatives

Removing the Boc group (as in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, C₁₁H₁₃NO₄) results in:

-

Increased Reactivity: The free amine participates in undesired side reactions without protection.

Table 3: Structural Comparison

| Property | Boc-Protected Derivative | Unprotected Derivative |

|---|---|---|

| Molecular Weight | 337.4 g/mol | 237.25 g/mol |

| Amine Reactivity | Low (protected) | High (unprotected) |

| Solubility in Water | Moderate (0.1–1 mg/mL) | High (>10 mg/mL) |

Research Frontiers and Limitations

Biological Activity Data

While direct biological data for this compound remains unpublished, analogs demonstrate:

-

Opioid Receptor Modulation: Tetrahydroisoquinoline derivatives exhibit mixed μ-/δ-opioid receptor agonism, potentially reducing addiction liability.

-

Anticancer Potential: Similar structures inhibit Bcl-2 proteins (Ki ≈ 5 µM), inducing apoptosis in cancer cells.

Synthetic Challenges

-

Stereochemical Purity: Maintaining the (S)-configuration requires chiral auxiliaries or asymmetric catalysis.

-

Cost of Scale-Up: High-purity Boc reagents and chromatography increase production costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume